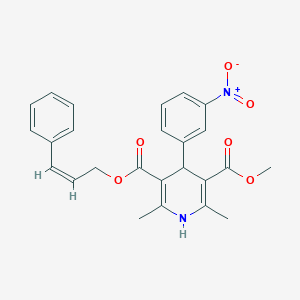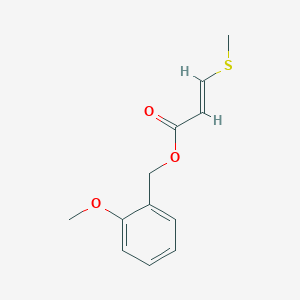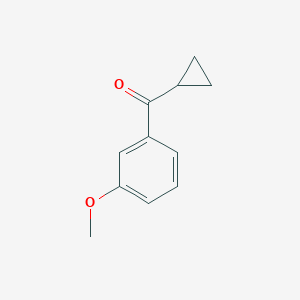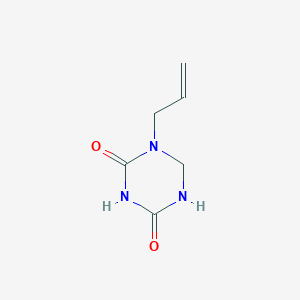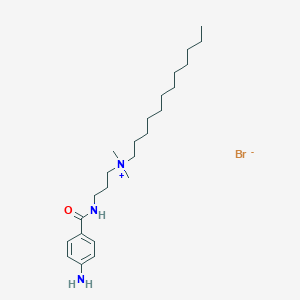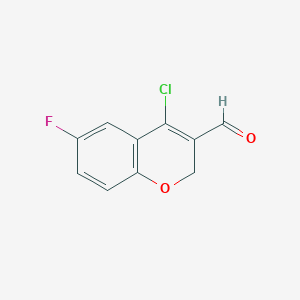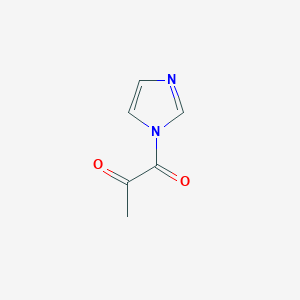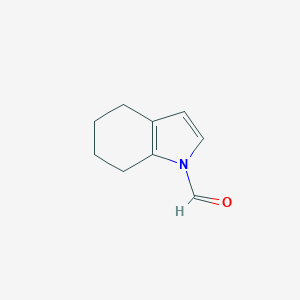
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is an organic compound that is widely used in scientific research. It is a versatile building block in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is not fully understood. However, it is believed to act as a precursor to various biologically active compounds. It is also believed to interact with various enzymes and receptors in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde has various biochemical and physiological effects. It has been shown to have antitumor, antiviral, and antibacterial properties. It also has anxiolytic and antidepressant effects, as well as the ability to regulate appetite and sleep. Additionally, it is involved in the regulation of various neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds, making it a valuable tool in drug discovery. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and potency.
Zukünftige Richtungen
There are many future directions for the use of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in scientific research. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential as a drug target for various diseases, such as cancer and neurological disorders. Additionally, the role of this compound in various physiological processes, such as metabolism and immune function, could be further explored.
In conclusion, 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the reduction of indole-3-carboxaldehyde using sodium borohydride or other reducing agents.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is widely used in scientific research due to its versatile nature. It is a key building block in the synthesis of various biologically active compounds, including alkaloids, antitumor agents, and neurotransmitters. It is also used in the synthesis of various natural products, such as tryptophan and serotonin.
Eigenschaften
CAS-Nummer |
105679-16-1 |
|---|---|
Produktname |
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h5-7H,1-4H2 |
InChI-Schlüssel |
BDVQPOKEJHCNCD-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CN2C=O |
Kanonische SMILES |
C1CCC2=C(C1)C=CN2C=O |
Synonyme |
1H-Indole-1-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



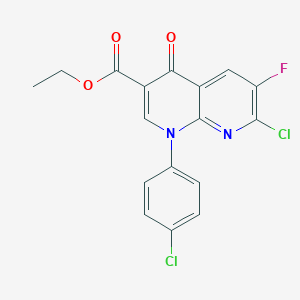

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
